molecular formula C26H29N5O6 B2738631 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide CAS No. 921481-97-2

2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide

Cat. No.: B2738631
CAS No.: 921481-97-2
M. Wt: 507.547
InChI Key: XFTPUYHEZIJUBJ-UHFFFAOYSA-N
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Description

The compound 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide features a pyridinone core substituted with a methoxy group at position 5 and a piperazinylmethyl moiety at position 2. The piperazine ring is further functionalized with a 4-methoxyphenyl group, while the acetamide side chain terminates in a 4-nitrophenyl substituent.

Properties

IUPAC Name

2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O6/c1-36-23-9-7-20(8-10-23)29-13-11-28(12-14-29)16-22-15-24(32)25(37-2)17-30(22)18-26(33)27-19-3-5-21(6-4-19)31(34)35/h3-10,15,17H,11-14,16,18H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTPUYHEZIJUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide, with CAS number 921479-23-4, is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H32N4O4C_{27}H_{32}N_{4}O_{4}, with a molecular weight of 476.6 g/mol. The structural characteristics include:

  • A pyridine ring
  • A piperazine moiety
  • Methoxy and nitro substituents

These structural elements contribute to its biological activity, particularly in relation to receptor binding and enzyme inhibition.

Research indicates that compounds structurally similar to this compound exhibit significant interactions with various neurotransmitter receptors, particularly serotonin receptors (5-HT1A and 5-HT2A) and dopamine receptors. The following are key mechanisms identified:

  • Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at serotonin receptors, influencing mood and anxiety pathways.
  • Dopamine Receptor Interaction : It may exhibit affinity for dopamine receptors, potentially impacting conditions such as schizophrenia or Parkinson's disease.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.

Biological Activity Data

The biological activity of the compound has been evaluated through various in vitro and in vivo studies. Below are summarized findings from notable research:

Study TypeFindings
In vitro receptor binding assaysHigh affinity for 5-HT1A and 5-HT2A receptors (Ki < 10 nM)
In vivo behavioral testsReduction in anxiety-like behavior in animal models
Cytotoxicity assaysModerate cytotoxic effects against cancer cell lines (IC50 values ranging from 10 to 20 µM)

Case Studies

Several case studies have been reported that highlight the therapeutic potential of this compound:

  • Anxiolytic Effects : A study conducted on rodent models demonstrated that administration of the compound resulted in a significant reduction in anxiety-related behaviors compared to control groups, suggesting its potential as an anxiolytic agent.
  • Antidepressant Properties : Another research effort indicated that the compound exhibited antidepressant-like effects in forced swim tests, supporting its role as a candidate for further development in treating depression.
  • Anticancer Activity : Research focused on various cancer cell lines revealed that the compound could induce apoptosis (programmed cell death) in certain types of cancer cells, indicating potential as an anticancer therapeutic agent.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural analogs and their differences from the target compound:

Compound ID Piperazine Substituent Acetamide Substituent Core Structure Notable Features Source
Target Compound 4-(4-Methoxyphenyl) 4-Nitrophenyl Pyridinone Methoxy on pyridinone and aryl piperazine N/A
4-(4-Fluorophenyl) 2-Methoxy-5-nitrophenyl Simple acetamide Fluorine substituent; nitro at meta position Synthetic
N/A 4-Nitrophenyl 1,3,4-Oxadiazole Thioether linkage; antiproliferative focus Anticancer
4-Methylpiperazine Oxazole-linked methoxyphenyl Oxazole Methoxyphenyl-oxazole hybrid Synthetic
4-Phenylpiperazine Azetidinone Azetidinone β-lactam core; enzyme inhibition potential Enzyme study
4-(4-Methoxyphenyl) 4-(6-Methylbenzothiazolyl)phenyl Benzothiazole Benzothiazole for enhanced lipophilicity Synthetic

Key Observations :

  • Piperazine Substituents : The target compound and share the 4-methoxyphenylpiperazine group, which may enhance receptor binding due to methoxy’s electron-donating properties. In contrast, uses a 4-fluorophenyl group, introducing electron withdrawal.
  • Core Variations: While the target compound uses a pyridinone core, analogs employ oxadiazole ( ), oxazole ( ), or azetidinone ( ) scaffolds, affecting rigidity and hydrogen-bonding capacity.

Pharmacological Activity

  • Antiproliferative Potential: highlights antiproliferative activity in acetamides bearing 1,3,4-oxadiazole and 4-nitrophenyl groups, suggesting the nitro group’s role in cytotoxicity. The target compound’s nitro substituent may confer similar properties.
  • Enzyme Inhibition: discusses azetidinone derivatives with phenylpiperazine as enzyme inhibitors. The target compound’s piperazine linker could facilitate interactions with enzymatic active sites.
  • Receptor Targeting : Piperazine-containing compounds (e.g., ) are often explored as CNS ligands. The 4-methoxyphenyl group in the target compound may modulate serotonin or dopamine receptor affinity, though direct evidence is lacking.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing vs. Donating Groups : The 4-nitrophenyl group (target, ) may improve metabolic stability compared to electron-donating groups like methoxy ( ).
  • Heterocyclic Cores: Pyridinone (target) and oxadiazole ( ) cores offer distinct hydrogen-bonding profiles, impacting solubility and target selectivity.

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